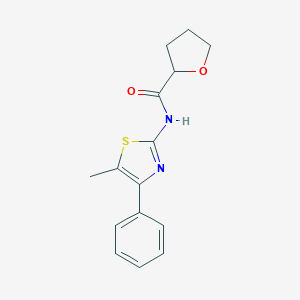
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the formation of the thiazole ring followed by the attachment of the tetrahydro-2-furancarboxamide moiety. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform, with the reaction being carried out at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific combination of a thiazole ring and a tetrahydro-2-furancarboxamide moiety. This structural arrangement may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-13(11-6-3-2-4-7-11)16-15(20-10)17-14(18)12-8-5-9-19-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18) |
InChI Key |
RCDLRZIARPYOSE-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


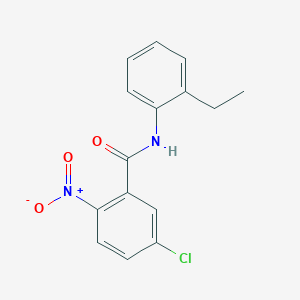
![3-methoxy-4-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-N-phenylbenzenesulfonamide](/img/structure/B333786.png)
![5-(4-bromophenyl)-3-chloro-N-(2-morpholin-4-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333788.png)
![6-(1-Adamantyl)-4-methyl-2-[(2-oxopropyl)sulfanyl]nicotinonitrile](/img/structure/B333790.png)
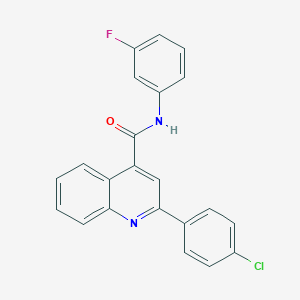
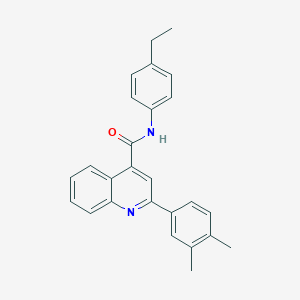
![5-bromo-N-{3-[(2-chlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B333799.png)
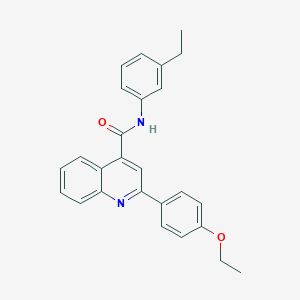
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B333801.png)
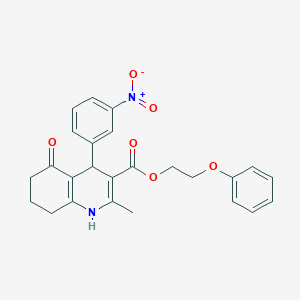
![5-(4-bromophenyl)-3-chloro-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333803.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B333805.png)
![N-(1,3-benzodioxol-4-yl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333806.png)
![METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333808.png)
